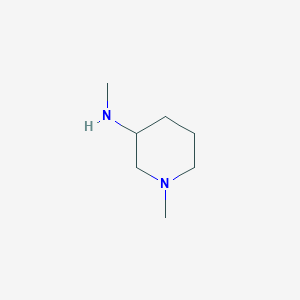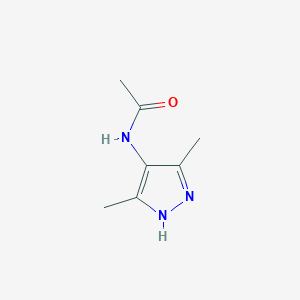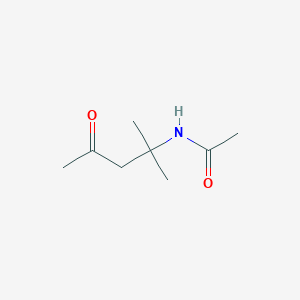
Di-tert-dodecyl disulfide
Descripción general
Descripción
Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol . It has a role as a human metabolite . It is a pale yellow liquid with a very slight odor .
Molecular Structure Analysis
The molecular formula of this compound is C24H50S2 . It has an average mass of 402.784 Da and a monoisotopic mass of 402.335388 Da .Physical And Chemical Properties Analysis
This compound has a boiling point of 321 °C and a flash point of 118 °C . Its specific gravity at 20°C is 0.91 and its refractive index is 1.49 . It is sensitive to moisture .Aplicaciones Científicas De Investigación
Tribochemical Reactions and Surface Chemistry
Di-tert-dodecyl disulfide plays a significant role in the field of tribology, particularly in the decomposition process of hydrocarbon oil on steel surfaces. Research by Lu et al. (2009) and Lu et al. (2007) demonstrated that this compound, when used as an additive, affects the rate of hydrocarbon desorption in tribochemical reactions. The presence of this compound led to a significant decrease in the decomposition of hydrocarbon oil, revealing its potential as a lubricant additive that can prolong the life of mechanical components (Lu, Mori, Kubo, & Nanao, 2009); (Lu, Mori, Nanao, Kobayashi, & Minami, 2007).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, this compound and its analogs have been studied for their roles in various chemical reactions. For example, the synthesis of di-tert-butyl disulfide, a related compound, has been explored through methods like microwave-assisted synthesis and catalytic asymmetric oxidation, demonstrating the diverse applications of disulfides in synthetic chemistry (Zhang, 2010); (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Environmental and Biological Implications
Disulfides, including this compound, play important roles in biological systems as well. The study of disulfide bonds in proteins, for instance, has been a significant area of research. Techniques for visualizing disulfide bonding in proteins using electrophoresis have been developed, which is crucial for understanding protein structure and function (Allore & Barber, 1984).
Safety and Hazards
Di-tert-dodecyl disulfide may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash with plenty of water . If ingested or inhaled, medical advice should be sought immediately .
Mecanismo De Acción
Target of Action
Di-tert-dodecyl disulfide primarily targets thiol groups in proteins and enzymes. Thiol groups, often found in cysteine residues, play crucial roles in maintaining protein structure and function through the formation of disulfide bonds .
Mode of Action
this compound interacts with its targets through thiol-disulfide exchange reactions. This interaction involves the transfer of disulfide bonds between the compound and the thiol groups in proteins, leading to the formation of new disulfide bonds and the alteration of protein structure and function .
Biochemical Pathways
The compound affects redox pathways involving thiol-disulfide interconversion. These pathways are critical for maintaining cellular redox homeostasis and are involved in various cellular processes, including signal transduction, protein folding, and response to oxidative stress . The alteration of disulfide bonds can impact the activity of enzymes and structural proteins, leading to downstream effects on cellular functions.
Pharmacokinetics
Its metabolism may involve reduction to thiols and subsequent conjugation, while excretion pathways could include biliary and renal routes .
Result of Action
At the molecular level, the action of this compound results in the modification of protein thiol groups, leading to changes in protein conformation and activity. At the cellular level, this can affect processes such as enzyme activity, signal transduction, and cellular stress responses. The compound’s action can lead to altered cellular functions and potentially induce oxidative stress if redox balance is disrupted .
Action Environment
Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of this compound. For instance, acidic or basic conditions can affect the reactivity of thiol groups, while high temperatures may enhance the rate of thiol-disulfide exchange reactions. Additionally, the presence of antioxidants or other reducing agents can modulate the compound’s activity by affecting the redox environment .
Análisis Bioquímico
Biochemical Properties
Di-tert-dodecyl disulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol-containing enzymes, where this compound can form disulfide bonds with cysteine residues. This interaction can lead to the inhibition or modification of enzyme activity. Additionally, this compound can interact with proteins involved in redox reactions, affecting their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. This compound can also affect cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with thiol groups in biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. This compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and cellular metabolism. The compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. This compound can also affect the distribution of other biomolecules by modifying their transport and binding properties .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound can localize to the mitochondria, affecting mitochondrial function and redox balance. These localization patterns are crucial for understanding the compound’s overall impact on cellular function .
Propiedades
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIWWJKWAMGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067313 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
27458-90-8 | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, di-tert-dodecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-dodecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



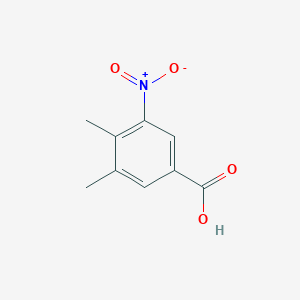


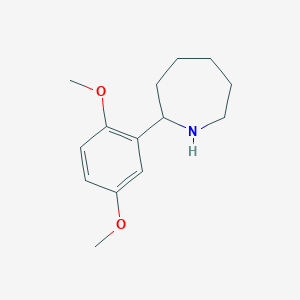
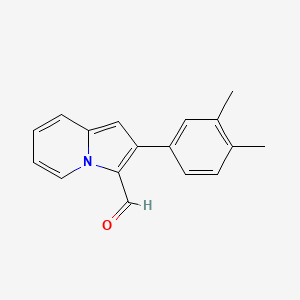
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)

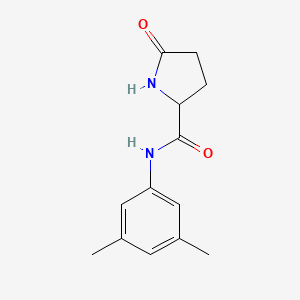
![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)
